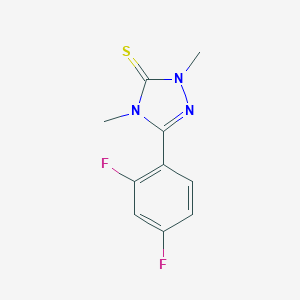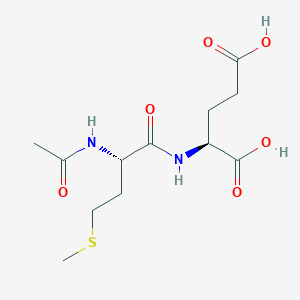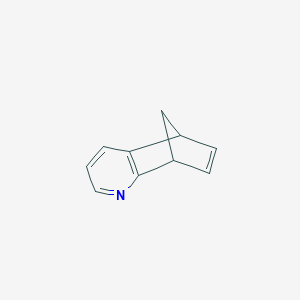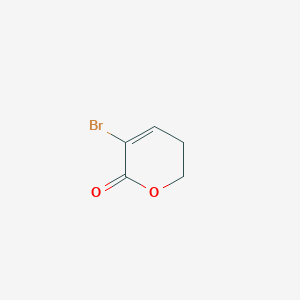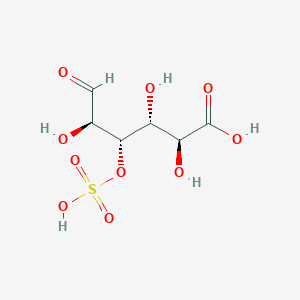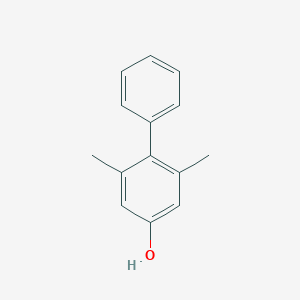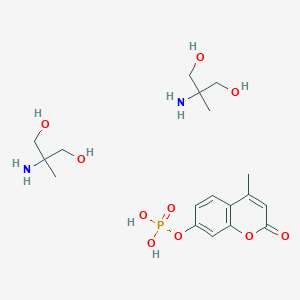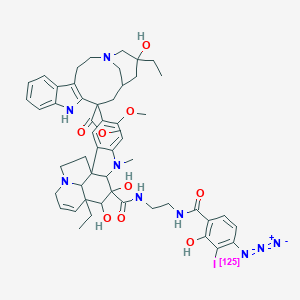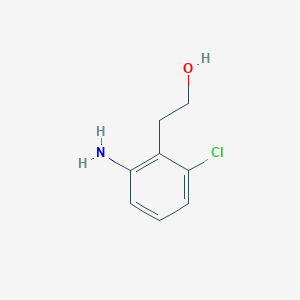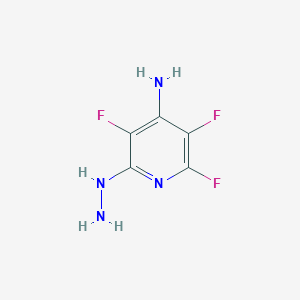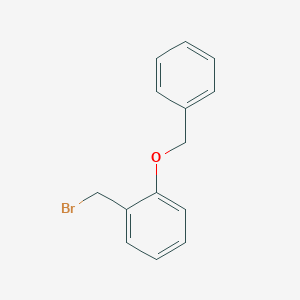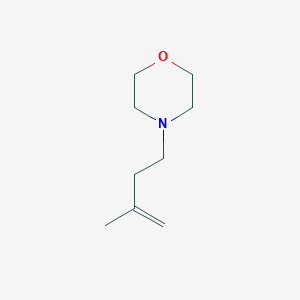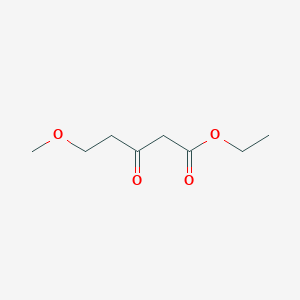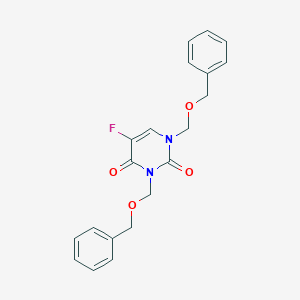
1,3-DI(Benzyloxymethyl)-5-fluorouracil
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-DI(Benzyloxymethyl)-5-fluorouracil and its derivatives involves several key steps, including alkylation and protection-deprotection strategies. Notably, Roberts and Sloan (2002) described the synthesis of 3-Alkylcarbonyloxymethyl derivatives of 5-fluorouracil, highlighting the foundational methods for introducing benzyloxymethyl groups into the 5-FU structure (Roberts & Sloan, 2002).
Molecular Structure Analysis
The molecular structure of 1,3-DI(Benzyloxymethyl)-5-fluorouracil derivatives reveals insights into the stereoelectronic effects influencing their reactivity and stability. Mori et al. (2000) investigated the one-electron reductive release of 5-FU from various derivatives, demonstrating the influence of molecular structure on the compound's reactivity, especially in anoxic conditions, which is pivotal for understanding its potential in hypoxic tumor cells (Mori, Hatta, & Nishimoto, 2000).
Chemical Reactions and Properties
1,3-DI(Benzyloxymethyl)-5-fluorouracil undergoes specific chemical reactions, such as nucleophilic substitution and esterification, which are crucial for its activation and function. The studies by Liu and Rimmer (2002), involving the synthesis and release of 5-FU from polymeric carriers, emphasize the compound's reactivity towards forming bioactive derivatives, shedding light on its chemical versatility (Liu & Rimmer, 2002).
Physical Properties Analysis
The physical properties of 1,3-DI(Benzyloxymethyl)-5-fluorouracil derivatives, including solubility, crystallinity, and stability, are influenced by the molecular structure and substituents. Alauddin, Balatoni, and Gelovani (2005) elaborated on the synthesis of fluorouracil derivatives for PET, contributing to the understanding of the physical properties relevant to pharmaceutical applications (Alauddin, Balatoni, & Gelovani, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are critical for the application of 1,3-DI(Benzyloxymethyl)-5-fluorouracil. The synthesis and characterization of novel polyethylene oxide drugs by Chen, Huang, and Huang (2000), which contain 5-FU, provide valuable insights into the chemical properties and potential applications of these derivatives (Chen, Huang, & Huang, 2000).
Aplicaciones Científicas De Investigación
Clinical Applications and Mechanisms
Cancer Chemotherapy and Mechanistic Insights 5-FU and its derivatives, including 1,3-DI(Benzyloxymethyl)-5-fluorouracil, are extensively used in cancer chemotherapy. These compounds have been part of therapeutic regimens for various solid tumors for over forty years. The primary mechanism of action involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis in rapidly dividing cancer cells. Clinical and preclinical studies have highlighted their application in palliative care for advanced cancer patients, particularly effective against tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963; Grem, 2000).
Advancements in Oral Administration Significant advancements have been made in the development of oral 5-FU drugs. Studies have shown that oral administration of 5-FU derivatives is not inferior to intravenous infusion, with some regimens suggesting that continuous 5-FU infusion could be replaced by oral administration. This shift is largely due to the benefits of oral chemotherapeutic agents in terms of patient comfort and adherence to treatment plans (Miura et al., 2010).
Enhancing Therapeutic Efficacy The biochemical modulation of 5-FU has been a key area of research. S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown promise in increasing 5-FU concentration in the blood over extended periods. Clinical trials have demonstrated its effectiveness and safety in the treatment of gastric cancer, with ongoing research into its utility in other cancers (Maehara, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-1,3-bis(phenylmethoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-18-11-22(14-26-12-16-7-3-1-4-8-16)20(25)23(19(18)24)15-27-13-17-9-5-2-6-10-17/h1-11H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGJHDWFSNOWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(C(=O)N(C2=O)COCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515279 | |
| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-DI(Benzyloxymethyl)-5-fluorouracil | |
CAS RN |
75500-03-7 | |
| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



